REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.S(=O)(=O)(O)O>O1CCOCC1>[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6])[CH2:3][CH2:2]1
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Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
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N1CCC(C(=O)O)CC1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
41.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thus, an inhomogeneous solution was obtained
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Type
|
CUSTOM
|
Details
|
Into this inhomogeneous solution was bubbled 100 g of isobutene over 5 hours
|
Duration
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5 h
|
Type
|
ADDITION
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Details
|
750 mL of 2-N aqueous NaOH solution was added
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Type
|
EXTRACTION
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Details
|
Thereafter, a reaction product was extracted with 500 mL of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the extract was dried with sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(C(=O)OC(C)(C)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |